

Razuprotafib in vivo disposition and metabolism

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Compound Focus: Razuprotafib

CAS No.: 1008510-37-9

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Key Disposition & Metabolism Parameters

The table below summarizes the primary quantitative data and findings from nonclinical and human radiolabeled studies.

Parameter	Findings & Quantitative Data
Absorption & Clearance	Rapid absorption and clearance in human plasma; razuprotafib is the primary circulating component [1] [2].
Distribution	In humans, radioactivity distributes more to plasma than whole blood (Blood-to-Plasma Ratio = 0.36) [1] [2]. In rats, distributed rapidly to tissues and localized to elimination organs and injection site within 24 hours [1].
Route of Elimination	Primarily via the feces [1] [2].
Recovery	>93% of radioactivity recovered across species, with >80% recovered in feces within 24-48 hours [1] [2].
Primary Metabolizing Enzyme	CYP2C8 contributes significantly to oxidative metabolism [1] [3].

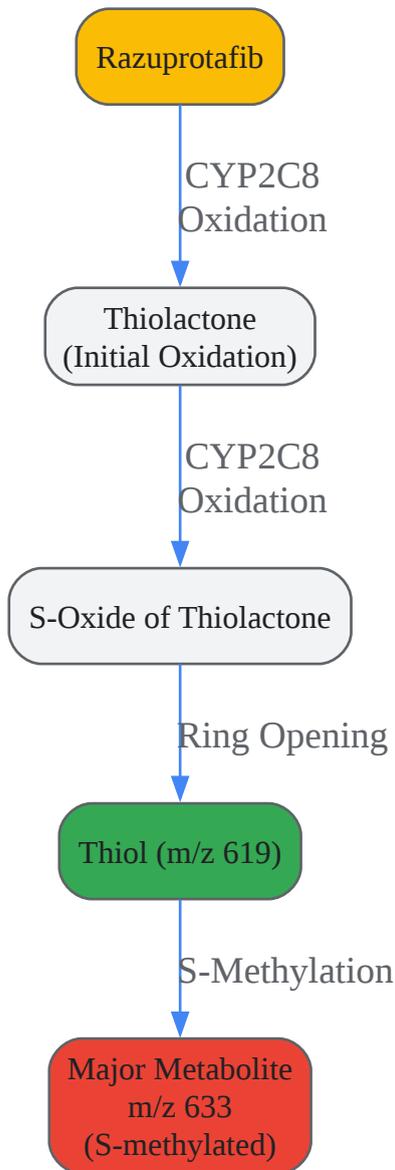
Parameter	Findings & Quantitative Data
Major Human Metabolite	m/z 633 , an S-methylated oxidized derivative, found in feces (>25% of radioactivity in monkey and human) [1] [3].
Species Comparison	Monkey disposition best models human disposition over lower-order species [1].

Detailed Metabolic Pathways

The oxidative metabolism of **razuprotafib**, primarily catalyzed by CYP2C8, involves complex modifications to its thiophene and phenyl rings [3].

- **Thiophene Ring Oxidation:** The major pathway involves multiple oxidations of the thiophene moiety [3].
 - **Initial oxidation** leads to the formation of a **thiolactone**.
 - A **second oxidation** produces an **S-oxide of the thiolactone**.
 - This ring-opened form is further metabolized to a **thiol (m/z 619)**.
 - The thiol is the likely precursor to the major in vivo metabolite, **m/z 633**, which is formed via **S-methylation** [3].
- **Alternative Pathway:** A mono-oxidation pathway involves epoxidation of the thiophene ring, followed by hydrolysis to form a **diol metabolite** [3].

The diagram below illustrates this primary oxidative pathway.



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Key Experimental Methodologies

The following methodologies are critical for studying the disposition and metabolism of **razuprotafib**.

- **In Vivo Disposition (Mass Balance) Study** [1] [2]
 - **Compound:** Subcutaneous injection of **¹⁴C-radiolabeled razuprotafib**.
 - **Species:** Conducted in multiple nonclinical species and humans.
 - **Sample Analysis:** Plasma, whole blood, tissues, urine, and feces were collected.

- **Quantification: Radioactivity profiling** determined the concentration and distribution of the drug-related material.
- **Metabolite Identification:** Plasma and excreta were analyzed using **LC-MS/MS** to identify metabolite structures based on mass spectrometry.
- **In Vitro Metabolism Study [3]**
 - **System:** Incubations of **razuprotafib** with **human liver microsomes** and **recombinant human CYP2C8 enzyme**.
 - **Metabolite Trapping:** Use of a nucleophilic trapping agent, **3-methoxyphenacyl bromide (MPB)**, to form stable adducts with reactive thiol and diol metabolites for easier detection and identification.
 - **Analysis:** **LC-MS/MS analysis** to elucidate metabolic pathways and intermediate structures.

Key Insights for Drug Development

- **Select Preclinical Models Wisely:** The monkey model is most relevant for predicting human disposition of **razuprotafib**, as metabolite profiles in lower-order species like rats differ significantly [1].
- **Investigate Drug-Drug Interactions:** Given the significant role of CYP2C8, co-administered drugs that inhibit or induce this enzyme could alter **razuprotafib**'s metabolism and exposure [1] [3].
- **Monitor Human-Specific Metabolism:** The major human metabolite (m/z 633) is formed via S-methylation of an oxidized thiol precursor; its safety and activity should be fully characterized [1] [3].

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References

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To cite this document: Smolecule. [Razuprotafib in vivo disposition and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541102#razuprotafib-in-vivo-disposition-and-metabolism>]

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